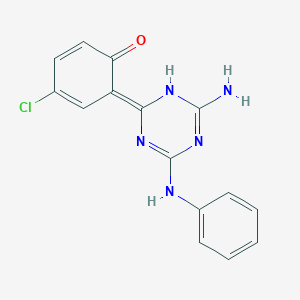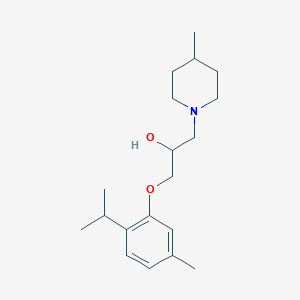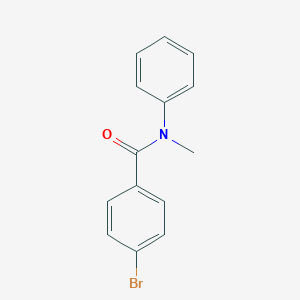
3-Methyl-5-oxo-5-(1,2,3,4-tetrahydronaphthalen-1-ylamino)pentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-5-oxo-5-(1,2,3,4-tetrahydronaphthalen-1-ylamino)pentanoic acid, also known as TPN-1, is a synthetic compound that has been studied for its potential applications in scientific research. This molecule has been found to have unique properties that make it a valuable tool for studying various biological processes.
作用機序
The mechanism of action of 3-Methyl-5-oxo-5-(1,2,3,4-tetrahydronaphthalen-1-ylamino)pentanoic acid involves its binding to specific receptors or ion channels, which leads to the inhibition of their activity. In the case of the dopamine D1 receptor, 3-Methyl-5-oxo-5-(1,2,3,4-tetrahydronaphthalen-1-ylamino)pentanoic acid acts as a competitive antagonist, blocking the binding of dopamine and preventing its signaling pathway from being activated. Similarly, 3-Methyl-5-oxo-5-(1,2,3,4-tetrahydronaphthalen-1-ylamino)pentanoic acid inhibits the activity of potassium channels by binding to a specific site on the channel protein and preventing the flow of ions through the channel.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Methyl-5-oxo-5-(1,2,3,4-tetrahydronaphthalen-1-ylamino)pentanoic acid are complex and depend on the specific target molecule that it interacts with. In general, 3-Methyl-5-oxo-5-(1,2,3,4-tetrahydronaphthalen-1-ylamino)pentanoic acid has been found to modulate the activity of various signaling pathways in the brain and other tissues. This molecule has been shown to affect neurotransmitter release, neuronal excitability, and synaptic plasticity, among other processes.
実験室実験の利点と制限
One of the main advantages of 3-Methyl-5-oxo-5-(1,2,3,4-tetrahydronaphthalen-1-ylamino)pentanoic acid is its potency and selectivity for specific target molecules. This makes it a valuable tool for studying the function of these molecules in vitro and in vivo. However, the use of 3-Methyl-5-oxo-5-(1,2,3,4-tetrahydronaphthalen-1-ylamino)pentanoic acid in lab experiments is not without limitations. For example, the synthesis of 3-Methyl-5-oxo-5-(1,2,3,4-tetrahydronaphthalen-1-ylamino)pentanoic acid is a complex and time-consuming process, which can limit its availability and increase its cost. Additionally, the use of 3-Methyl-5-oxo-5-(1,2,3,4-tetrahydronaphthalen-1-ylamino)pentanoic acid in animal studies requires careful consideration of its potential effects on behavior and physiology.
将来の方向性
There are many potential future directions for research involving 3-Methyl-5-oxo-5-(1,2,3,4-tetrahydronaphthalen-1-ylamino)pentanoic acid. One area of interest is the development of new compounds that are structurally similar to 3-Methyl-5-oxo-5-(1,2,3,4-tetrahydronaphthalen-1-ylamino)pentanoic acid but have different binding properties. This could lead to the discovery of new targets for drug development and provide insights into the structure-function relationships of GPCRs and ion channels. Another area of interest is the use of 3-Methyl-5-oxo-5-(1,2,3,4-tetrahydronaphthalen-1-ylamino)pentanoic acid in combination with other compounds to achieve synergistic effects on signaling pathways. This could lead to the development of new therapeutic strategies for treating a variety of neurological and psychiatric disorders.
合成法
The synthesis of 3-Methyl-5-oxo-5-(1,2,3,4-tetrahydronaphthalen-1-ylamino)pentanoic acid involves several steps, starting with the reaction of 1,2,3,4-tetrahydronaphthalen-1-amine with 3-methyl-5-oxopentanoic acid. This intermediate product is then treated with trifluoroacetic anhydride to yield the final compound. The synthesis of 3-Methyl-5-oxo-5-(1,2,3,4-tetrahydronaphthalen-1-ylamino)pentanoic acid is a complex process that requires careful attention to detail and a thorough understanding of organic chemistry.
科学的研究の応用
3-Methyl-5-oxo-5-(1,2,3,4-tetrahydronaphthalen-1-ylamino)pentanoic acid has been used in a variety of scientific research applications, including studies of G protein-coupled receptors (GPCRs) and ion channels. This molecule has been found to be a potent and selective antagonist of the dopamine D1 receptor, which is involved in the regulation of motor function and reward-related behaviors. 3-Methyl-5-oxo-5-(1,2,3,4-tetrahydronaphthalen-1-ylamino)pentanoic acid has also been shown to inhibit the activity of certain potassium channels, which play a critical role in the regulation of neuronal excitability.
特性
製品名 |
3-Methyl-5-oxo-5-(1,2,3,4-tetrahydronaphthalen-1-ylamino)pentanoic acid |
|---|---|
分子式 |
C16H21NO3 |
分子量 |
275.34 g/mol |
IUPAC名 |
3-methyl-5-oxo-5-(1,2,3,4-tetrahydronaphthalen-1-ylamino)pentanoic acid |
InChI |
InChI=1S/C16H21NO3/c1-11(10-16(19)20)9-15(18)17-14-8-4-6-12-5-2-3-7-13(12)14/h2-3,5,7,11,14H,4,6,8-10H2,1H3,(H,17,18)(H,19,20) |
InChIキー |
MBBRZRFSDHUEFJ-UHFFFAOYSA-N |
SMILES |
CC(CC(=O)NC1CCCC2=CC=CC=C12)CC(=O)O |
正規SMILES |
CC(CC(=O)NC1CCCC2=CC=CC=C12)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-{2-[(3,4-dimethoxyphenyl)sulfanyl]phenyl}-N,N-dimethyl-2-propanamine](/img/structure/B262443.png)
![1-(7-Fluoro-8-methyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine](/img/structure/B262446.png)


![N,N-dimethyl-N-[3-(5-oxidodibenzo[b,e]thiepin-11(6H)-ylidene)propyl]amine](/img/structure/B262449.png)

![2-[4-(3-Pyridinylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B262453.png)
![2-{[2-(Aminomethyl)phenyl]sulfanyl}phenol](/img/structure/B262454.png)
![2-[4-(2,3-Dichloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol](/img/structure/B262455.png)
![2-[4-(3-hydroxypropyl)-1-piperazinyl]-N-phenylacetamide](/img/structure/B262457.png)


